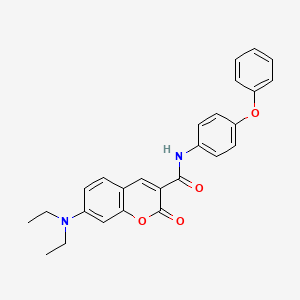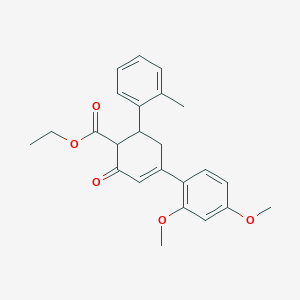![molecular formula C14H13ClN2O4S B2687586 N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide CAS No. 1259174-42-9](/img/structure/B2687586.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonyl group attached to a chloropyridine ring, which is further connected to a methoxy-methylbenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to sulfonylation using a suitable sulfonyl chloride reagent under basic conditions to form the 6-chloropyridin-3-yl sulfonyl chloride intermediate.
Coupling with Methoxy-Methylbenzamide: The intermediate is then reacted with 3-methoxy-4-methylbenzamide in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The methoxy and methylbenzamide moieties can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(6-chloropyridin-3-yl)sulfonyl]acetamide: Similar structure but with an acetamide group instead of a methoxy-methylbenzamide moiety.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Contains a pyrrolidinyl group instead of a methoxy-methylbenzamide moiety.
Uniqueness
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide is unique due to the presence of both a methoxy group and a methylbenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-3-methoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-3-4-10(7-12(9)21-2)14(18)17-22(19,20)11-5-6-13(15)16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMOVIVMTUPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2687504.png)
![3-(2,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2687505.png)

![6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)
![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)


![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)
![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2687522.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
